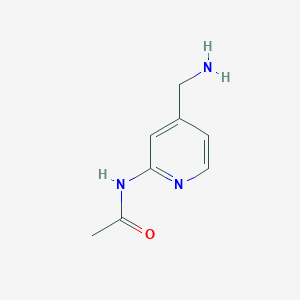

N-(4-(Aminomethyl)pyridin-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

N-[4-(aminomethyl)pyridin-2-yl]acetamide |

InChI |

InChI=1S/C8H11N3O/c1-6(12)11-8-4-7(5-9)2-3-10-8/h2-4H,5,9H2,1H3,(H,10,11,12) |

InChI Key |

GMCKHMVHDMACPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=NC=CC(=C1)CN |

Origin of Product |

United States |

Contextualization of the Pyridine and Acetamide Scaffolds in Molecular Design

The foundational elements of N-(4-(Aminomethyl)pyridin-2-yl)acetamide, the pyridine (B92270) and acetamide (B32628) moieties, are well-established and highly valued building blocks in the design of bioactive molecules.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous feature in a vast number of pharmaceuticals. mdpi.comnih.gov Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, pi-stacking, and dipole-dipole interactions, which are crucial for molecular recognition at biological targets. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated under physiological conditions, enhancing the solubility and pharmacokinetic properties of drug candidates. nih.gov Furthermore, the pyridine scaffold offers multiple positions for substitution, allowing for the fine-tuning of a compound's steric and electronic properties to optimize its biological activity and selectivity. mdpi.com Numerous approved drugs, such as isoniazid (B1672263) (an antitubercular agent) and imatinib (B729) (an anticancer drug), incorporate the pyridine motif, underscoring its therapeutic significance. nih.gov

Similarly, the acetamide group is a fundamental functional group in medicinal chemistry. sigmaaldrich.com As a simple amide derived from acetic acid, it can participate in hydrogen bonding as both a donor (from the N-H group) and an acceptor (at the carbonyl oxygen). sigmaaldrich.com This dual functionality enables acetamide-containing compounds to form robust interactions with the active sites of enzymes and receptors. sigmaaldrich.com The acetamide scaffold is often incorporated into larger molecules to modulate their polarity, lipophilicity, and metabolic stability. researchgate.net Derivatives of acetamide have been investigated for a wide range of therapeutic applications, including as anticancer, anti-HIV, and anti-inflammatory agents, demonstrating the versatility of this functional group in drug design. fishersci.comresearchgate.net

Strategic Importance of N 4 Aminomethyl Pyridin 2 Yl Acetamide As a Lead or Probe Compound

The strategic value of N-(4-(Aminomethyl)pyridin-2-yl)acetamide in chemical research lies in its potential utility as both a lead compound for drug discovery and as a chemical probe for exploring biological systems. The combination of the aminomethyl-pyridine core with an acetamide (B32628) substituent presents a unique three-dimensional arrangement of functional groups that can be systematically modified to probe structure-activity relationships (SAR).

Research into related aminomethyl-pyridine derivatives has highlighted their potential as inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. nih.gov In these studies, the primary amine of the aminomethyl group and the amide functionality were found to be critical for binding to the active site of the enzyme. nih.gov The specific positioning of these groups on the pyridine (B92270) ring significantly influences the inhibitory activity. nih.gov For instance, it has been demonstrated that the relative positions of the aminomethyl and amide groups are crucial for potent DPP-4 inhibition, with certain regioisomers showing significantly higher activity than others. nih.gov This suggests that this compound could serve as a valuable starting point or a reference compound in the design of novel enzyme inhibitors.

The amenability of the this compound structure to chemical modification further enhances its strategic importance. The primary amine can be readily derivatized, the acetamide group can be replaced with other substituents, and the pyridine ring itself can be further functionalized. This modular nature allows for the creation of a library of analogues, which can be screened against various biological targets to identify new lead compounds or to elucidate the molecular basis of a particular biological process.

Overview of Prior Research Trajectories for N 4 Aminomethyl Pyridin 2 Yl Acetamide

Retrosynthetic Analysis and Key Precursors for this compound

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various synthetic strategies. The most logical disconnections are at the amide bond and the aminomethyl group, leading to key precursors that are synthetically accessible. ias.ac.inamazonaws.compharmacy180.comlakotalakes.comresearchgate.net

Primary Disconnections:

Amide Bond Disconnection (C-N bond): This disconnection breaks the bond between the acetyl group and the amino group at the 2-position of the pyridine ring. This suggests a late-stage acylation of a diamine precursor, 2-amino-4-(aminomethyl)pyridine . The corresponding reagent would be an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

Aminomethyl Group Disconnection (C-C bond): This involves the disconnection of the aminomethyl group from the pyridine ring at the 4-position. This points towards a precursor such as N-(4-cyanopyridin-2-yl)acetamide , where the cyano group can be reduced to an aminomethyl group in the final step.

These primary disconnections lead to the identification of two key precursors for the synthesis of the target molecule:

| Precursor Name | Chemical Structure |

| 2-Amino-4-(aminomethyl)pyridine | (Structure image of 2-Amino-4-(aminomethyl)pyridine) |

| N-(4-Cyanopyridin-2-yl)acetamide | (Structure image of N-(4-Cyanopyridin-2-yl)acetamide) |

Further retrosynthetic analysis of these key precursors can identify simpler, commercially available starting materials. For instance, N-(4-cyanopyridin-2-yl)acetamide can be traced back to 2-amino-4-cyanopyridine , which in turn can be synthesized from simpler pyridine derivatives. chem-soc.si

Classical Synthetic Routes for the this compound Core

Classical synthetic approaches to this compound typically involve multi-step sequences that allow for the controlled introduction of the required functional groups onto the pyridine ring.

Multi-Step Synthesis Strategies

A plausible and commonly employed multi-step synthesis for this compound starts from a readily available substituted pyridine. One such strategy involves the following key transformations:

Cyanation: Introduction of a cyano group at the 4-position of a suitable pyridine precursor. For example, starting from 2-amino-4-methylpyridine, the methyl group can be converted to a cyano group via ammoxidation. chemicalbook.com Alternatively, a displacement reaction on a 4-halopyridine derivative can be employed. thieme-connect.de

Acetylation: The amino group at the 2-position is then acetylated. This is typically achieved by reacting the 2-aminopyridine (B139424) derivative with acetic anhydride or acetyl chloride, often in the presence of a base.

Reduction: The final step involves the reduction of the cyano group at the 4-position to an aminomethyl group. This transformation is commonly carried out using catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon, or with chemical reducing agents like lithium aluminum hydride. nih.gov

An alternative route could involve the initial synthesis of 2-amino-4-(aminomethyl)pyridine followed by a selective acetylation of the 2-amino group. However, achieving selectivity in this step can be challenging due to the presence of two primary amino groups.

Chemo- and Regioselective Considerations in Core Synthesis

The successful synthesis of this compound relies heavily on achieving high chemo- and regioselectivity in each step.

Regioselectivity in Cyanation: When starting with a substituted pyridine, the introduction of the cyano group must be directed to the 4-position. The choice of starting material and reaction conditions is crucial to avoid the formation of other isomers. For instance, the direct cyanation of pyridine N-oxides often leads to substitution at the 2-position. chem-soc.si Therefore, starting with a precursor that already has a handle at the 4-position (like a methyl or halo group) is often preferred.

Chemoselectivity in Acetylation: In a molecule containing multiple amino groups, such as 2-amino-4-(aminomethyl)pyridine, selective acetylation can be difficult. The 2-amino group on the pyridine ring is generally less nucleophilic than the primary amino group of the aminomethyl substituent due to the electron-withdrawing nature of the pyridine ring. This difference in reactivity can be exploited to achieve selective acetylation of the aminomethyl group. However, to selectively acetylate the 2-amino group, it is often more strategic to perform the acetylation before the introduction of the aminomethyl group, for instance, on 2-amino-4-cyanopyridine.

Chemoselectivity in Reduction: The reduction of the cyano group must be performed without affecting the amide functionality. Catalytic hydrogenation is often the method of choice as it can be carried out under conditions that are mild enough to leave the amide bond intact. The choice of catalyst and reaction parameters such as pressure and temperature is critical to achieve this selectivity.

Modern Synthetic Approaches and Innovations

Recent advancements in synthetic chemistry offer more efficient, sustainable, and safer alternatives to classical methods for the production of this compound and its analogues.

Catalytic Methods in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity.

Catalytic Amidation: Instead of using stoichiometric activating agents for the amide bond formation, catalytic methods are being developed. While not yet standard for this specific transformation, research into catalytic direct amidation using, for example, boric acid or transition metal catalysts, represents a greener alternative.

Catalytic Reduction: The reduction of the cyano group is a key step where catalysis is already well-established. Modern catalysts, including those based on non-precious metals, are being explored to make this process more cost-effective and sustainable. mdpi.com For instance, iron or manganese-catalyzed hydrosilylation of nitriles offers a milder and more selective alternative to traditional hydrogenation. diva-portal.org

| Reaction Step | Classical Reagent/Catalyst | Modern Catalytic Alternative |

| Amidation | Acetic anhydride, Acetyl chloride | Boric acid, Transition metal catalysts |

| Nitrile Reduction | Raney Nickel, Palladium on Carbon | Iron-based catalysts, Manganese-based catalysts |

Flow Chemistry and Green Chemistry Principles in this compound Production

The principles of green chemistry and the application of flow chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. nih.govacs.org

Flow Chemistry: Conducting reactions in continuous flow reactors offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for hazardous reactions, and the potential for automation and process control. acs.orgnih.govuc.pt The nitration, cyanation, and reduction steps in the synthesis of this compound could all benefit from being translated to a flow process. For example, the catalytic hydrogenation of the cyano group can be performed in a packed-bed reactor, allowing for easy catalyst separation and reuse.

Green Chemistry Principles: The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions for pyridine synthesis are a good example of this principle. acs.org

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives.

Energy Efficiency: Utilizing milder reaction conditions, for example through the use of highly active catalysts, to reduce energy consumption.

Catalysis: As discussed above, the use of catalytic rather than stoichiometric reagents reduces waste.

The integration of these modern approaches can lead to more sustainable and economically viable manufacturing processes for this compound and other valuable pyridine derivatives.

Parallel Synthesis and Combinatorial Libraries of this compound Derivatives

The generation of chemical libraries through parallel synthesis is a cornerstone of modern medicinal chemistry and drug discovery. This high-throughput approach enables the rapid synthesis of a large number of structurally related compounds, which can then be screened for desired biological activity. For a core structure like this compound, combinatorial strategies allow for the systematic exploration of the chemical space around the molecule by introducing a variety of substituents at key positions. This facilitates the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

A common strategy for the parallel synthesis of analogues of this compound involves the use of a common intermediate that can be readily modified in the final steps of the synthesis. For instance, a protected aminomethylpyridine precursor can be acylated with a diverse set of carboxylic acids or their activated derivatives to generate a library of N-acyl variants. Alternatively, diversification can be achieved by modifying the substituents on the pyridine ring itself.

One illustrative approach for generating a library of related aminomethyl-pyridine compounds involves the amidation of a pyridine carboxylic acid intermediate with a collection of different amines, followed by a reduction step to yield the final aminomethyl products. This methodology, while demonstrated on a closely related pyridine scaffold, is directly applicable to the synthesis of derivatives of this compound. nih.gov

The general synthetic route can be envisioned as starting from a suitable pyridine carboxylic acid. This precursor would then be subjected to parallel amidation reactions with a library of primary or secondary amines using standard peptide coupling reagents, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), to afford a series of amide intermediates. In the subsequent step, a reduction of a nitrile or other reducible group on the pyridine ring to the aminomethyl group would yield the final library of this compound analogues. nih.gov

An example of the data that can be generated from screening such a library is presented in the table below. The table showcases a hypothetical series of derivatives of a 5-aminomethyl-4-aryl-pyridine core and their corresponding inhibitory activity against a target enzyme. This data illustrates how systematic structural modifications can lead to significant differences in biological activity.

| Compound ID | R Group | IC50 (nM) |

|---|---|---|

| 1a | -H | 5500 |

| 1b | -CH3 | 2400 |

| 1c | -CH2CH3 | 1800 |

| 1d | -CH(CH3)2 | 44 |

| 1e | -CN | 10 |

| 1f | -CH2CN | 12 |

The results from such a combinatorial library can provide valuable structure-activity relationship (SAR) data. For example, the data might reveal that increasing the steric bulk of a particular substituent enhances potency, or that the introduction of a hydrogen bond donor or acceptor at a specific position is crucial for activity. This information is instrumental in guiding further optimization efforts and the design of more potent and selective compounds.

Design Principles for this compound Analogue Synthesis

The design of analogues of this compound is guided by established medicinal chemistry principles aimed at probing the chemical space around the core scaffold. Modifications are typically focused on three key regions: the pyridine ring system, the aminomethyl moiety, and the acetamide (B32628) linker.

Modification of the Pyridine Ring System

The pyridine ring is a critical component of this compound, and its modification can significantly impact biological activity. The nitrogen atom in the pyridine ring influences the compound's electronics and potential for hydrogen bonding. The substitution pattern on the pyridine ring is also a key determinant of activity.

In related aminomethyl-pyridine series, the relative positions of the aminomethyl and amide groups have been shown to be crucial for inhibitory activity against certain enzymes. For instance, in a series of aminomethyl-pyridines designed as dipeptidyl peptidase IV (DPP-4) inhibitors, analogues with the aminomethyl moiety in the β-position (C5) relative to the ring nitrogen exhibited significantly higher activity than those with the group in the α-position (C2). nih.gov This suggests that the spatial arrangement of these functional groups is vital for optimal interaction with the biological target.

Furthermore, the introduction of various substituents onto the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution. For example, the addition of small alkyl or halo groups could enhance binding affinity through van der Waals or halogen bonding interactions, respectively. Aromatic or heteroaromatic substituents could also be introduced to explore further π-π stacking interactions within a target's binding site.

Table 1: Hypothetical SAR of Pyridine Ring Modifications on this compound Analogues

| Modification | Rationale | Predicted Impact on Activity |

| Shifting the aminomethyl group to the 5-position | Altering the spatial relationship between the aminomethyl and acetamide groups | Potentially significant change in activity, based on related series nih.gov |

| Introducing a methyl group at the 6-position | Probing for additional hydrophobic interactions | May increase or decrease activity depending on the target's topology |

| Introducing a chloro group at the 5-position | Introducing a halogen bond donor and altering electronics | Could enhance binding affinity |

| Replacing the pyridine ring with a pyrimidine (B1678525) ring | Evaluating the importance of the pyridine nitrogen's basicity and hydrogen bonding capacity | Likely to significantly alter activity |

Derivatization at the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key functional handle for derivatization. It can act as a hydrogen bond donor and is likely involved in crucial interactions with the biological target. Modifications at this position can provide valuable SAR data.

Alkylation of the primary amine to secondary or tertiary amines would probe the steric tolerance of the binding site. In many cases, a primary amine is optimal for forming key hydrogen bonds, and its substitution can lead to a loss of activity. However, in some instances, the introduction of small alkyl groups may lead to beneficial hydrophobic interactions.

Table 2: Hypothetical SAR of Aminomethyl Moiety Derivatization on this compound Analogues

| Modification | Rationale | Predicted Impact on Activity |

| N-methylation | Probing steric tolerance at the amine binding site | Likely to decrease activity if a primary amine is crucial for hydrogen bonding |

| N-acetylation | Introducing a hydrogen bond acceptor and increasing steric bulk | May decrease activity due to loss of the primary amine's hydrogen bond donating capacity |

| N-benzylation | Introducing a bulky, hydrophobic group | Could enhance activity if a hydrophobic pocket is present, but may also cause steric clashes |

| Conversion to a guanidinium (B1211019) group | Introducing a strongly basic, planar group capable of multiple hydrogen bonds | Could significantly increase potency if the target has a corresponding anionic binding site |

Substituent Effects on the Acetamide Linker

The acetamide linker connects the pyridine core to a variable substituent and plays a role in orienting the different parts of the molecule. Modifications to the acetyl group can influence the compound's conformation and hydrogen bonding capabilities.

The amide bond itself is generally considered a stable and desirable feature in drug candidates due to its planarity and ability to participate in hydrogen bonding. However, its replacement with other linkers, such as a sulfonamide or a reverse amide, could be explored to alter the molecule's conformational preferences and electronic properties.

Table 3: Hypothetical SAR of Acetamide Linker Substitutions on this compound Analogues

| Modification | Rationale | Predicted Impact on Activity |

| Replacement of acetyl with propionyl | Increasing alkyl chain length to probe for hydrophobic interactions | May lead to a modest increase or decrease in activity |

| Replacement of acetyl with benzoyl | Introducing an aromatic ring for potential π-π interactions | Could significantly enhance activity if an aromatic binding pocket is present |

| Replacement of the amide with a sulfonamide | Altering the geometry and hydrogen bonding properties of the linker | Likely to have a significant impact on activity and physicochemical properties |

| Replacement of the acetamide with an alkylurea | Modulating hydrogen bonding capacity and flexibility nih.gov | Could maintain or improve activity while potentially altering the toxicity profile |

Influence of Stereochemistry on Molecular Recognition of this compound Analogues

While this compound itself is an achiral molecule, the introduction of chiral centers in its analogues can have a profound effect on their biological activity. Biological macromolecules, such as enzymes and receptors, are chiral and often exhibit stereospecificity in their interactions with small molecules. Therefore, if a substituent introduced on the pyridine ring, the aminomethyl moiety, or the acetamide linker creates a stereocenter, it is highly likely that the resulting enantiomers will display different biological activities.

For example, if a methyl group were to be introduced on the methylene (B1212753) bridge of the aminomethyl moiety, creating N-(4-(1-aminoethyl)pyridin-2-yl)acetamide, two enantiomers (R and S) would be formed. One enantiomer may fit optimally into the binding site of the target protein, forming favorable interactions, while the other may bind with lower affinity or not at all due to steric hindrance.

The differential activity of enantiomers is a well-established principle in pharmacology. The more active enantiomer is referred to as the eutomer, while the less active one is the distomer. In some cases, the distomer is simply inactive, but in others, it may contribute to off-target effects or have a different pharmacological profile altogether. Therefore, in the synthesis of chiral analogues of this compound, it is crucial to either separate the enantiomers and test them individually or to employ stereoselective synthesis to produce the desired enantiomer.

Quantitative Structure-Activity Relationship (QSAR) Models for this compound

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity in a quantitative manner. nih.gov For a series of this compound analogues, a QSAR model could be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and saving resources.

The development of a QSAR model involves several steps. First, a dataset of this compound analogues with their experimentally determined biological activities is required. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight, polar surface area), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices).

Next, a mathematical equation is derived that correlates the molecular descriptors with the biological activity. Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more complex machine learning algorithms, can be used for this purpose. chemrevlett.com The resulting QSAR model can then be validated using both internal and external validation techniques to ensure its predictive power.

A well-validated QSAR model for this compound analogues could provide valuable insights into the key structural features required for high activity. For example, the model might reveal that high activity is correlated with a specific range of lipophilicity and the presence of a hydrogen bond donor at a particular position. This information can then be used to prioritize the synthesis of new analogues that are predicted to have high activity. While a specific QSAR model for this compound is not publicly available, the principles of QSAR are widely applied in drug discovery and could be a powerful tool in the optimization of this chemical series. researchgate.net

Molecular Mechanism of Action of N 4 Aminomethyl Pyridin 2 Yl Acetamide

Identification of Putative Biological Targets and Binding Partners

Currently, there is a lack of published data specifically identifying the biological targets and binding partners of N-(4-(Aminomethyl)pyridin-2-yl)acetamide.

No specific receptor binding affinities for this compound have been reported in the available scientific literature.

Data from enzyme inhibition or activation assays specifically for this compound are not currently available. While related aminomethyl-pyridine compounds have been investigated as potential inhibitors of enzymes like Dipeptidyl peptidase IV (DPP-4), specific inhibitory concentrations (IC50) or activation constants (EC50) for this compound have not been documented. nih.gov

Detailed analyses of the protein-ligand interactions for this compound are not available in the absence of an identified biological target.

Elucidation of Signaling Pathways Modulated by this compound

Without identified biological targets, the specific signaling pathways modulated by this compound remain unknown. Research on analogous compounds, such as N-(4-(Aminomethyl)phenyl)pyrimidin-2-amine derivatives, has shown inhibition of the JAK2 signaling pathway, which is involved in cell proliferation and differentiation. nih.gov However, it is not confirmed that this compound interacts with this or any other specific pathway.

Allosteric Modulation and Orthosteric Binding Mechanisms

There is currently no information to suggest whether this compound acts as an allosteric modulator or an orthosteric ligand at any specific receptor or enzyme. nih.gov

Biophysical Characterization of this compound Target Interactions

Biophysical characterization, which would provide data on the thermodynamics and kinetics of binding to a biological target, is not available for this compound.

Isothermal Titration Calorimetry (ITC)

No publicly available studies have reported the use of Isothermal Titration Calorimetry to determine the thermodynamic parameters of binding (e.g., dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS)) between this compound and any specific biological target.

Surface Plasmon Resonance (SPR)

There are no published Surface Plasmon Resonance studies detailing the binding kinetics (e.g., association rate constant (ka) and dissociation rate constant (kd)) of this compound to a target protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding

Information from Nuclear Magnetic Resonance spectroscopy studies, such as chemical shift perturbation or saturation transfer difference experiments, which would confirm the binding and identify the interaction interface between this compound and a target, is not available in the public domain.

X-ray Crystallography of Ligand-Target Complexes

No crystal structures of this compound in complex with a biological target have been deposited in the Protein Data Bank (PDB) or described in the scientific literature. Such data would be essential for visualizing the precise binding mode and key molecular interactions.

Theoretical and Computational Investigations of N 4 Aminomethyl Pyridin 2 Yl Acetamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution, which governs the molecule's reactivity, stability, and spectroscopic properties.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

For N-(4-(Aminomethyl)pyridin-2-yl)acetamide, the HOMO is expected to be localized primarily on the electron-rich aminomethyl and acetamide (B32628) groups, as well as the pyridine (B92270) ring, which can participate in π-electron delocalization. The LUMO, conversely, is likely to be distributed over the pyridine ring, particularly the nitrogen atom, and the carbonyl group of the acetamide moiety, which are electron-deficient centers.

A hypothetical representation of the HOMO and LUMO energy levels and the resulting energy gap for this compound is presented in the table below. These values are illustrative and would be precisely determined through specific DFT calculations.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with electron donation. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity. |

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Actual values for this compound would require specific quantum chemical calculations.

An electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. The ESP map is plotted on the molecular surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these are sites for potential hydrogen bonding or coordination with metal ions. Conversely, positive potential would be expected around the hydrogen atoms of the aminomethyl group and the amide N-H group, highlighting their role as hydrogen bond donors.

Understanding the ESP is crucial for predicting how the molecule will interact with its environment, including solvent molecules and the active sites of biological targets.

Molecular Dynamics (MD) Simulations of this compound in Solution and in Complex

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal conformational changes, solvent interactions, and the stability of molecular complexes.

This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations in solution. MD simulations can explore the conformational landscape of the molecule, identifying the most stable and populated conformations. The flexibility of the aminomethyl and acetamide side chains is of particular importance, as it will dictate how the molecule can orient itself to bind to a target protein. The dihedral angles between the pyridine ring and the side chains are key parameters to monitor during a simulation.

The solvent environment can significantly influence the conformation and dynamics of a molecule. MD simulations in an explicit solvent, such as water, can capture the intricate network of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules. For this compound, the polar aminomethyl and acetamide groups are expected to form strong hydrogen bonds with water molecules, which will affect the molecule's solubility and its conformational preferences. The simulations can quantify the radial distribution functions of water around specific atoms of the molecule, providing a detailed picture of the hydration shell.

Molecular Docking and Virtual Screening Approaches for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For this compound, molecular docking studies could be employed to identify potential biological targets. By docking the molecule into the crystal structures of various proteins, researchers can identify those with which it forms a stable complex, characterized by a low binding energy and favorable intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Virtual screening involves computationally screening large libraries of small molecules against a target protein to identify potential hits. While this compound is a single compound, the principles of virtual screening can be applied in reverse, by screening it against a library of known protein structures to identify potential binding partners.

A hypothetical docking result for this compound with a protein kinase is presented below. This table illustrates the type of data that would be generated from such a study.

| Parameter | Value (kcal/mol) | Interacting Residues |

| Binding Affinity | -8.5 | ASP145, LYS20, GLU91 |

| Hydrogen Bonds | 3 | Amine H with ASP145, Amide H with GLU91, Pyridine N with LYS20 |

| Hydrophobic Interactions | - | Phenylalanine, Leucine, Valine |

Note: The data in this table is hypothetical and for illustrative purposes. Actual docking results would depend on the specific protein target.

These computational approaches provide a powerful framework for understanding the chemical and biological properties of this compound, guiding further experimental studies and potential therapeutic applications.

Advanced Analytical Techniques in N 4 Aminomethyl Pyridin 2 Yl Acetamide Research

High-Resolution Mass Spectrometry for Metabolite Identification and Stability Studies (Excluding in vivo metabolic profiles)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule and its degradation products with high precision. By providing exact mass measurements, typically with sub-ppm accuracy, HRMS allows for the confident assignment of molecular formulas to the parent compound and any related impurities or degradants formed during synthesis or storage. nih.gov

In stability studies of N-(4-(Aminomethyl)pyridin-2-yl)acetamide, HRMS, often coupled with liquid chromatography (LC-HRMS), can identify products arising from pathways such as hydrolysis, oxidation, or photodecomposition. For instance, hydrolysis of the amide bond would yield 2-amino-4-(aminomethyl)pyridine and acetic acid. Oxidation might occur at the aminomethyl group or the pyridine (B92270) ring. HRMS can distinguish these and other potential species from the parent compound by their precise mass-to-charge (m/z) ratios.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments on HRMS platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers offer further structural insights. nih.gov For this compound (exact mass: 165.0899), characteristic fragmentation would likely involve cleavage of the amide bond, loss of the acetamide (B32628) group, and fragmentation of the aminomethyl side chain. libretexts.org Alpha-cleavage adjacent to the primary amine is a common fragmentation pathway for such compounds. libretexts.org

Table 1: Hypothetical Degradation Products of this compound and Their Theoretical Exact Masses

| Compound Name | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ | Potential Origin |

| This compound | C₈H₁₁N₃O | 166.0975 | Parent Compound |

| 2-Amino-4-(aminomethyl)pyridine | C₆H₉N₃ | 124.0869 | Amide Hydrolysis |

| (2-Acetamidopyridin-4-yl)methanamine N-oxide | C₈H₁₁N₃O₂ | 182.0924 | N-Oxidation |

| N-(4-Formylpyridin-2-yl)acetamide | C₈H₈N₂O₂ | 165.0659 | Oxidation of aminomethyl group |

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides primary structural information, multi-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals, especially for complex substituted aromatic systems. researchgate.netomicsonline.org For this compound, techniques such as COSY, HSQC, and HMBC are invaluable. nih.gov

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, for example, confirming the connectivity between the protons on the pyridine ring and identifying the isolated methyl and methylene (B1212753) signals.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

| Pyridine-H3 | ~7.0-7.2 | ~115-120 | C2, C4, C5 |

| Pyridine-H5 | ~7.9-8.1 | ~148-150 | C3, C4, C6 |

| Pyridine-H6 | ~8.1-8.3 | ~147-149 | C2, C4, C5 |

| Methylene (-CH₂-) | ~3.9-4.1 | ~45-50 | C4, Pyridine C3, Pyridine C5 |

| Amide (-NH-) | ~9.5-10.5 | - | Acetyl C=O, Pyridine C2 |

| Amine (-NH₂) | ~1.8-2.5 (broad) | - | Methylene C |

| Acetyl Methyl (-CH₃) | ~2.1-2.3 | ~23-25 | Acetyl C=O |

| Pyridine-C2 | - | ~158-160 | Amide NH, Pyridine H3, Pyridine H6 |

| Pyridine-C4 | - | ~152-155 | Methylene H, Pyridine H3, Pyridine H5 |

| Acetyl Carbonyl (C=O) | - | ~168-170 | Acetyl CH₃, Amide NH |

Note: Predicted values are based on analogous structures and general chemical shift principles. Actual values may vary depending on solvent and experimental conditions. lookchem.comchemicalbook.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show strong absorptions corresponding to N-H stretching of the primary amine (typically two bands around 3300-3400 cm⁻¹) and the secondary amide (a single band around 3250-3350 cm⁻¹). A very strong absorption for the amide C=O stretch (Amide I band) is expected around 1650-1680 cm⁻¹. The N-H bend of the amide (Amide II band) would appear around 1550-1600 cm⁻¹. Vibrations of the pyridine ring (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region. dergipark.org.tr

Raman Spectroscopy : Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. aps.org The aromatic pyridine ring vibrations would be expected to produce strong signals in the Raman spectrum. While the C=O stretch is also Raman active, it is often weaker than in the IR spectrum. The symmetric C-H stretching of the methyl and methylene groups would also be observable.

Table 3: Key Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Secondary Amide (-NH-C=O) | N-H Stretch | 3250 - 3350 | IR |

| Secondary Amide (-NH-C=O) | C=O Stretch (Amide I) | 1650 - 1680 | IR (Strong), Raman (Moderate) |

| Secondary Amide (-NH-C=O) | N-H Bend (Amide II) | 1550 - 1600 | IR |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1610 | IR, Raman (Strong) |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | IR, Raman |

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to analyze chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers). These techniques measure the differential absorption or rotation of circularly polarized light.

This compound is an achiral molecule. It does not possess a stereocenter and has a plane of symmetry. Consequently, it cannot exist as enantiomers and will be inactive in CD and ORD spectroscopy. These techniques would therefore not be applicable for the analysis of the parent compound itself but would become highly relevant if chiral derivatives were synthesized, for example, by introducing a stereocenter in the acetamide group or through derivatization of the primary amine with a chiral reagent.

Chromatographic Techniques for Separation and Analysis of this compound and its Derivatives

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful and ubiquitous tool for the separation, quantification, and identification of compounds in a mixture. helixchrom.comhelixchrom.com For a polar, basic compound like this compound, reversed-phase HPLC is a common approach.

Purity Assessment : A validated HPLC-UV method can be used to determine the purity of a sample by separating the main peak from any impurities. The peak area percentage of the main compound gives a quantitative measure of its purity. Coupling the HPLC to an MS detector (LC-MS) allows for the determination of the molecular weight of the components of each peak, aiding in the identification of impurities. nih.gov

Reaction Monitoring : LC-MS is an ideal technique for monitoring the progress of a chemical reaction, such as the synthesis of this compound from its precursors (e.g., 2-amino-4-(aminomethyl)pyridine and acetic anhydride). Small aliquots can be taken from the reaction mixture over time and analyzed to track the consumption of starting materials and the formation of the desired product. This allows for precise determination of reaction completion and helps in optimizing reaction conditions. nih.gov

Table 4: Illustrative HPLC-MS Data for Monitoring the Synthesis of this compound

| Compound | Expected Retention Time (min) | Observed m/z [M+H]⁺ | Role |

| 2-Amino-4-(aminomethyl)pyridine | 1.5 | 124.1 | Starting Material |

| This compound | 3.8 | 166.1 | Product |

| Di-acetylated byproduct | 5.2 | 208.1 | Potential Impurity |

Note: Retention times are hypothetical and depend on the specific column, mobile phase, and gradient used.

Preparative Chromatography for Compound Isolation

In the research and development of novel compounds such as this compound, the isolation and purification of the target molecule in sufficient quantities for further analysis is a critical step. Preparative chromatography is a cornerstone technique employed for this purpose, allowing for the separation of the desired compound from impurities, byproducts, and unreacted starting materials from a synthesis reaction mixture. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger sample volumes and yields.

The selection of a preparative chromatographic method is contingent on the physicochemical properties of the compound of interest, such as its polarity, solubility, and stability. For pyridine derivatives, which are basic in nature, careful consideration of the stationary phase and mobile phase composition is necessary to achieve optimal separation and prevent undesirable interactions, such as peak tailing.

A common approach for the purification of functionalized pyridines is flash column chromatography, which utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate components based on their differential adsorption to the silica. The choice of eluent is crucial; a solvent system is selected that provides good separation of the target compound from its impurities, as initially determined by analytical techniques like thin-layer chromatography (TLC). For compounds with basic functionalities like this compound, the acidic nature of silica gel can lead to strong adsorption and poor recovery. To mitigate this, a small amount of a basic additive, such as triethylamine, is often included in the mobile phase to improve peak shape and elution.

In cases where higher purity is required, preparative High-Performance Liquid Chromatography (HPLC) is employed. This method offers superior resolution compared to flash chromatography due to the use of smaller stationary phase particles and higher pressures. Reversed-phase preparative HPLC is a frequently utilized mode for the purification of polar organic compounds. In this technique, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The development of a preparative HPLC method often involves initial screening of different columns and mobile phase conditions at an analytical scale to identify the optimal parameters for separation. Once a suitable method is established, it is scaled up for preparative purification. The following interactive data table outlines a hypothetical set of parameters for the preparative chromatographic purification of this compound, based on common practices for similar compounds.

Interactive Data Table: Illustrative Parameters for Preparative Chromatography of this compound

| Parameter | Flash Chromatography | Preparative HPLC |

| Stationary Phase | Silica Gel (230-400 mesh) | C18-bonded Silica (5-10 µm) |

| Mobile Phase | Dichloromethane:Methanol (e.g., 95:5) with 0.5% Triethylamine | Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) |

| Elution Mode | Isocratic or Gradient | Gradient |

| Flow Rate | 20-50 mL/min | 10-100 mL/min |

| Detection | UV (254 nm) | UV (e.g., 254 nm or 280 nm) |

| Sample Loading | Adsorbed onto silica gel or dissolved in a minimal amount of mobile phase | Dissolved in mobile phase or a compatible solvent |

| Fraction Collection | Manual or automated based on UV detection | Automated based on UV peak detection |

Chemical Biology Applications of N 4 Aminomethyl Pyridin 2 Yl Acetamide

Development of N-(4-(Aminomethyl)pyridin-2-yl)acetamide as a Chemical Probe

The development of a molecule like this compound into a chemical probe would hinge on the strategic modification of its structure to incorporate a reporter tag and a reactive group, enabling the detection and interaction with biological targets.

Activity-Based Protein Profiling (ABPP) Ligands

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technology that employs active site-directed chemical probes to assess the functional state of enzymes in complex biological systems. An ABPP probe typically consists of a reactive group (or "warhead") that covalently binds to a catalytically active residue within an enzyme, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment.

For this compound to be developed into an ABPP ligand, its structure would need to be modified to include a reactive functional group capable of covalently modifying a specific class of enzymes. The inherent structure of this compound, featuring a primary amine and an acetamide (B32628) group on a pyridine (B92270) scaffold, could serve as a recognition element for a target protein.

Hypothetical ABPP Probe Design:

| Component | Potential Modification on this compound | Purpose |

| Reactive Group | Introduction of an electrophilic "warhead" such as a fluorophosphonate, vinyl sulfone, or an acrylamide. | To form a covalent bond with nucleophilic residues (e.g., serine, cysteine, lysine) in the active site of a target enzyme. |

| Reporter Tag | Attachment of a biotin moiety or a fluorescent dye (e.g., fluorescein, rhodamine) via a linker. | To enable the detection, visualization, and enrichment of probe-labeled proteins. |

| Linker | A polyethylene (B3416737) glycol (PEG) or alkyl chain. | To spatially separate the reporter tag from the core scaffold, minimizing steric hindrance and maintaining binding affinity. |

Affinity Chromatography Tools

Affinity chromatography is a technique used to purify a specific molecule or a group of molecules from a complex mixture, based on a highly specific biological interaction. To utilize this compound as an affinity chromatography tool, it would need to be immobilized onto a solid support, such as agarose (B213101) beads. This immobilized ligand would then selectively capture its binding partner(s) from a cell lysate or other biological sample.

The primary amine of the aminomethyl group on this compound provides a convenient handle for covalent attachment to a pre-activated chromatography resin.

Immobilization Strategy:

| Resin Activation Chemistry | Coupling Reaction with this compound | Linkage Formed |

| N-Hydroxysuccinimide (NHS)-activated sepharose | The primary amine of the aminomethyl group attacks the NHS ester, displacing the NHS group. | Stable amide bond |

| Epoxy-activated sepharose | The primary amine of the aminomethyl group opens the epoxide ring. | Amine linkage |

Use of this compound in Target Validation Studies

Target validation is the process of demonstrating that a specific biological molecule is critically involved in a disease process and that modulation of its function will lead to a therapeutic effect. Chemical probes can be instrumental in this process.

Should this compound be identified as a binder to a specific protein target, its derivatives could be employed in target validation studies in several ways:

Competitive Displacement Assays: A labeled probe based on the this compound scaffold could be used in competitive binding experiments. The displacement of this probe by other small molecules would help in identifying and characterizing more potent or selective binders for the target protein.

Cellular Target Engagement: A fluorescently labeled derivative of this compound could be used to visualize its engagement with the target protein within cells using techniques like fluorescence microscopy or flow cytometry.

Bioconjugation Strategies for this compound Derivatives

Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule. For this compound derivatives to be used in bioconjugation, they would need to be functionalized with a group that can react specifically with a functional group on a biomolecule (e.g., a protein or nucleic acid).

The primary amine of this compound is a key functional group for bioconjugation.

Potential Bioconjugation Reactions:

| Reagent | Target Functional Group on Biomolecule | Resulting Conjugate |

| N-Hydroxysuccinimide (NHS) esters | Primary amines (e.g., lysine (B10760008) residues on a protein) | Amide bond |

| Isothiocyanates | Primary amines | Thiourea linkage |

| Aldehydes/Ketones (via reductive amination) | Primary amines | Secondary amine linkage |

These strategies could be employed to attach this compound derivatives to antibodies, creating antibody-drug conjugates (ADCs), or to other proteins to study their function.

Emerging Research Directions and Future Perspectives for N 4 Aminomethyl Pyridin 2 Yl Acetamide

Rational Design of Next-Generation N-(4-(Aminomethyl)pyridin-2-yl)acetamide Analogues

The rational design of analogues based on the this compound scaffold is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on similar aminomethyl-pyridine series have shown that both the primary amine and the amide groups can be critical for inhibitory activity, often participating in hydrogen bonding with amino acid residues in target proteins. nih.gov

Future design strategies will likely focus on several key areas of modification:

Modification of the Pyridine (B92270) Core: Introducing various substituents onto the pyridine ring can modulate the electronic properties and steric profile of the molecule, potentially improving target affinity and selectivity.

Alteration of the Acetamide (B32628) Group: The acetyl group can be replaced with other acyl groups or bioisosteres to explore different interactions with target proteins. For instance, increasing the size of the amide group has been shown to impact potency in related compounds. nih.gov

Modification of the Aminomethyl Linker: The length and flexibility of the linker connecting the primary amine to the pyridine ring can be altered to optimize the positioning of the amine for crucial interactions within a binding site.

Table 1: Strategies for Analogue Design

| Molecular Component | Modification Strategy | Potential Outcome |

|---|---|---|

| Pyridine Ring | Introduction of substituents (e.g., halogens, alkyl groups) | Enhance binding affinity, improve selectivity, modify physicochemical properties |

| Acetamide Group | Replacement of acetyl with other acyl moieties or bioisosteres | Modulate hydrogen bonding capacity and steric interactions |

| Aminomethyl Group | Alteration of linker length or conformation | Optimize positioning for key interactions with target residues |

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

The discovery and development of new drugs is a lengthy and costly process. springernature.com Artificial intelligence (AI) and machine learning (ML) are transformative tools that can accelerate this pipeline. acs.org These computational methods are increasingly being applied to expedite the identification of potential drug candidates and to predict their properties. mdpi.com For this compound and its derivatives, AI and ML can be integrated in several ways:

Predictive Modeling: ML algorithms can be trained on large datasets of chemical structures and their associated biological activities and physicochemical properties. nih.gov These models can then predict the properties of novel, un-synthesized analogues of this compound, such as their solubility, toxicity, and potential biological targets. nih.govnih.gov

Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds to identify molecules that are structurally similar to this compound and are predicted to have high binding affinity for a specific target. nih.gov This significantly narrows the number of compounds that need to be synthesized and tested experimentally.

De Novo Drug Design: Deep learning models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can generate entirely new molecular structures with desired properties. mdpi.com These models could be trained to design novel pyridine-based compounds that retain the key pharmacophoric features of this compound while possessing optimized characteristics.

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Goal for this compound |

|---|---|---|

| QSAR Analysis | Develop models that correlate chemical structure with biological activity. | Predict the potency of new analogues before synthesis. |

| Virtual Screening | Computationally screen large compound databases for potential hits. springernature.com | Identify novel compounds with similar scaffolds and predicted activity. |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. | Prioritize analogues with favorable drug-like properties. |

| De Novo Design | Generate novel molecular structures with desired characteristics. mdpi.com | Create next-generation compounds with improved efficacy and safety. |

This compound in the Context of Broader Chemical Biology Paradigms

Beyond its potential as a precursor for therapeutic agents, this compound and its derivatives can serve as valuable tools in chemical biology.

Chemical Probes: Well-characterized, selective analogues can be developed as chemical probes to investigate the function of specific proteins within complex biological systems. By modulating the activity of a target enzyme or receptor, these probes can help elucidate its role in cellular pathways and disease processes.

Ligand for Biochemical Assays: The compound can be used as a ligand in various biochemical and biophysical assays to study protein-ligand interactions. The aminomethyl and acetylamino groups are capable of forming hydrogen bonds, making the molecule suitable for exploring the binding pockets of enzymes and receptors.

Fragment-Based Discovery: The this compound core can be considered a molecular fragment. In fragment-based drug discovery (FBDD), small molecules like this are screened for weak binding to a target protein. Hits are then elaborated or combined to produce more potent lead compounds. This approach offers an efficient method for exploring chemical space and developing novel inhibitors.

By positioning this compound within these broader paradigms, its utility extends from a simple synthetic intermediate to a foundational tool for fundamental biological research and innovative drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.